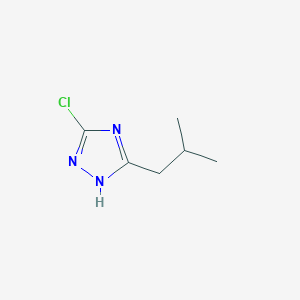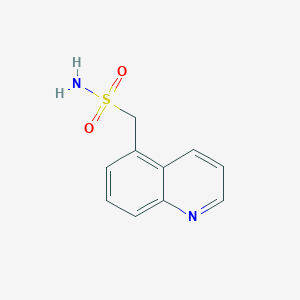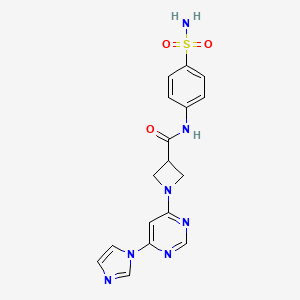![molecular formula C14H16N2 B2509355 [(2-Methylphenyl)-phenylmethyl]hydrazine CAS No. 1396996-90-9](/img/structure/B2509355.png)
[(2-Methylphenyl)-phenylmethyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Methylphenyl)-phenylmethyl]hydrazine, also known as MPMPH, is a chemical compound that has been studied for its potential use in the field of medicine. MPMPH has shown promising results in scientific research for its ability to target cancer cells and inhibit their growth.
Mécanisme D'action
The mechanism of action of [(2-Methylphenyl)-phenylmethyl]hydrazine involves its ability to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and eventually, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [(2-Methylphenyl)-phenylmethyl]hydrazine in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. However, its mechanism of action may also lead to the development of drug resistance in cancer cells over time. Additionally, more research is needed to determine the optimal dosage and administration of this compound for maximum efficacy.
Orientations Futures
Future research on [(2-Methylphenyl)-phenylmethyl]hydrazine could focus on its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies could investigate the potential use of this compound in the treatment of other diseases, such as autoimmune disorders or neurodegenerative diseases. Finally, research could also focus on the development of more potent and selective analogues of this compound for improved efficacy and reduced toxicity.
In conclusion, this compound has shown promising results in scientific research for its potential use in cancer treatment. While more research is needed to fully understand its mechanism of action and optimal use, this compound represents a promising avenue for the development of new cancer treatments.
Méthodes De Synthèse
[(2-Methylphenyl)-phenylmethyl]hydrazine can be synthesized through a multistep process involving the reaction of 2-methylbenzaldehyde with phenylhydrazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a purification process using column chromatography.
Applications De Recherche Scientifique
[(2-Methylphenyl)-phenylmethyl]hydrazine has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and liver cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
[(2-methylphenyl)-phenylmethyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-7-5-6-10-13(11)14(16-15)12-8-3-2-4-9-12/h2-10,14,16H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRINMVZRYICOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B2509272.png)



![6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/no-structure.png)
![N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2509282.png)
![5-Bromo-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2509283.png)


![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((6-phenylpyrimidin-4-yl)methyl)acetamide](/img/structure/B2509289.png)
![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol](/img/structure/B2509290.png)

![4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2509294.png)